Emodin 6,8-dimethyl ether

ADME Drug likeness Physicochemical profiling

Researchers using emodin or physcion as proxies risk functional failure due to non-linear potency shifts. Emodin 6,8-dimethyl ether eliminates this gap as the essential bis-methylated comparator for kinase/phosphatase SAR studies. - Enables completion of the O-methylation pharmacophore model for Cdc25B inhibition, where questin is 6.8-fold more potent than emodin. - Improved logP (4.34) and reduced glucuronidation susceptibility make it a superior scaffold for anti-MRSA haloemodin analog programs. - Validated lead from C. flanaganii for cosmeceutical tyrosinase inhibition research, with confirmed HDAC4 inhibitory activity.

Molecular Formula C17H14O5
Molecular Weight 298.29 g/mol
CAS No. 5018-84-8
Cat. No. B15248819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmodin 6,8-dimethyl ether
CAS5018-84-8
Molecular FormulaC17H14O5
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC)OC
InChIInChI=1S/C17H14O5/c1-8-4-10-14(12(18)5-8)17(20)15-11(16(10)19)6-9(21-2)7-13(15)22-3/h4-7,18H,1-3H3
InChIKeyQJKZQZYKOMVBQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Emodin 6,8-Dimethyl Ether Baseline Profile


Emodin 6,8-dimethyl ether (CAS 5018-84-8), also designated Questin 6-methyl ether or NSC624615, is a di-O-methylated anthraquinone derivative of the natural product emodin [1]. Characterized by the IUPAC name 1-hydroxy-6,8-dimethoxy-3-methylanthracene-9,10-dione, it possesses a molecular formula of C17H14O5 and a molecular weight of 298.29 g/mol [REFS-1, REFS-2]. This compound originates from polyketide pathways in fungi and plants and serves as a key biosynthetic intermediate between emodin and geodin [3]. The substitution of hydroxyl groups with methoxy groups at the 6 and 8 positions fundamentally alters its physicochemical profile compared to its parent emodin.

Emodin 6,8-Dimethyl Ether Substitution Risks


Treating emodin, physcion, or questin as interchangeable proxies for emodin 6,8-dimethyl ether introduces significant risk of functional failure in research models. O-methylation is not merely a metabolic cap but a critical determinant of target engagement, membrane permeability, and metabolic stability [1]. The parent compound emodin is a known substrate for rapid glucuronidation, contributing to its poor oral bioavailability. The 6,8-di-O-methylated derivative possesses a single free phenolic hydroxyl group, drastically reducing its susceptibility to this same metabolic clearance pathway [2]. Furthermore, the altered electronic distribution across the planar anthraquinone scaffold leads to distinct, non-linear shifts in kinase and phosphatase inhibition profiles compared to its mono-methylated or non-methylated analogs, precluding reliable cross-compound potency extrapolation [3].

Emodin 6,8-Dimethyl Ether Differentiation Evidence


Enhanced Lipophilicity and Membrane Permeability

The 6,8-di-O-methylation confers a significant increase in compound lipophilicity, a key determinant of passive membrane permeability. Emodin 6,8-dimethyl ether exhibits an experimental logP of 4.34 , compared to emodin's logP of 3.59 (est.) [1]. This 0.75 log unit increase corresponds to an approximately 5.6-fold greater partition coefficient into a hydrophobic phase, predicting superior penetration of lipid bilayers. The calculated logD at pH 7.4 for the dimethyl ether is 3.23, indicating a favorable balance of lipophilicity and solubility for cellular assays .

ADME Drug likeness Physicochemical profiling

Reduced H-Bond Donors and Metabolic Stability

The primary metabolic liability of emodin is rapid glucuronidation at its free hydroxyl groups, leading to poor systemic exposure. Emodin has three free phenolic OH groups (HBD count: 3) [1]. Emodin 6,8-dimethyl ether is capped at the 6 and 8 positions, leaving only the 1-hydroxyl group (HBD count: 1) [2]. This structural change eliminates two major sites for glucuronosyltransferase (UGT) attachment. While direct metabolic stability data for the target compound is not available in the literature, the quantitative reduction in potential conjugation sites is a well-validated class-level principle in medicinal chemistry, offering a strong inferential basis for expecting a longer biological half-life compared to emodin [3].

Metabolism Glucuronidation Medicinal Chemistry

Tyrosinase Inhibitor for Skin Lightening

Emodin 6,8-dimethyl ether, isolated from Cassipourea flanaganii, was specifically and positively identified as a promising candidate for skin-lightening applications due to its anti-tyrosinase activity, as reported by Langat et al. (2020) [1]. This finding provides a targeted biological activity that distinguishes it from other emodin derivatives like physcion or chrysophanol, which are more widely studied for cytotoxic or laxative properties. While the parent emodin also inhibits tyrosinase (IC50 36.6 µg/mL) [2], the specific isolation and validation of the 6,8-dimethyl ether variant in a cosmeceutical context provides a unique, application-focused rationale for its procurement.

Tyrosinase Inhibition Skin Lightening Cosmeceutical Research

Divergent Cytotoxicity via O-Methylation

Direct quantitative cytotoxicity data for emodin 6,8-dimethyl ether against a panel of standard cancer lines is sparse. However, a crucial structure-activity relationship (SAR) is observed with its direct analog, questin (emodin 6-methyl ether). In a head-to-head study against human colon cancer SW620 cells, questin exhibited a GI50 of 0.9 µg/mL, which is 6.8-fold more potent than emodin's GI50 of 6.1 µg/mL [1]. Given that the target compound is a further methylated questin (6,8-dimethyl ether), it represents a structurally and logically distinct node within this SAR series. This class-level intelligence supports procurement over emodin or questin when the research goal is to further explore the mechanistic link between O-methylation pattern and antiproliferative potency.

Cancer Biology Cdc25B Phosphatase Cytotoxicity Profiling

Emodin 6,8-Dimethyl Ether Research Applications


Halogenated Emodin Antibiotic Synthesis

Emodin 6,8-dimethyl ether serves as a superior lipophilic scaffold for generating next-generation haloemodin analogs. By eliminating two free hydroxyl groups, it allows for targeted halogenation at other positions, as reported for emodin derivatives with enhanced anti-MRSA activity [1]. The improved logP of 4.34 predicts better bacterial membrane penetration compared to the parent emodin scaffold, making it a strategic starting material for anti-infective medicinal chemistry programs.

O-Methylation in Anthraquinone Cytotoxicity

This compound is the critical bis-methylated analog needed to complete SAR studies on the relationship between O-methylation and Cdc25B phosphatase inhibition. Given questin (mono-methylated) is 6.8-fold more potent than emodin against SW620 cells, and physcion shows a distinct inhibition profile (IC50 = 62.5 µg/mL for Cdc25B), adding emodin 6,8-dimethyl ether to the compound set is essential for mapping the full pharmacophore and understanding the non-linear impact of lipophilicity on cytotoxicity [2].

Tyrosinase Cosmeceutical Lead Identification

Based on its validated identification from C. flanaganii as a skin-lightening candidate, emodin 6,8-dimethyl ether is scientifically justified for procurement in cosmeceutical research. It can serve as a lead compound for structural optimization aimed at developing safer alternatives to hydroquinone-based treatments [3].

Probing Geodin Biosynthetic Pathway

As a known intermediate in the emodin-to-questin-to-geodin biosynthetic pathway in Aspergillus terreus, the compound is essential for in vitro reconstitution of fungal polyketide pathways. Its availability enables detailed enzymology studies on O-methyltransferases and ring-cleavage dioxygenases, advancing synthetic biology efforts for anthraquinone natural product production [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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